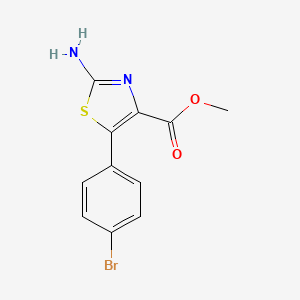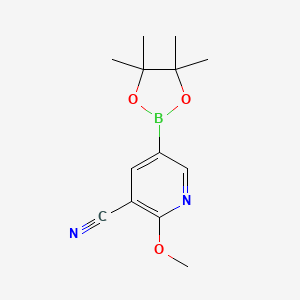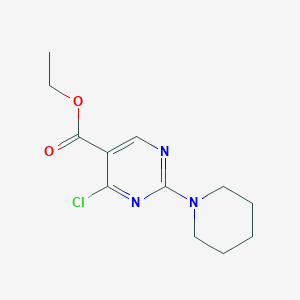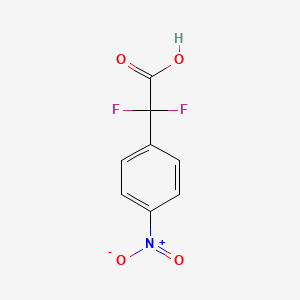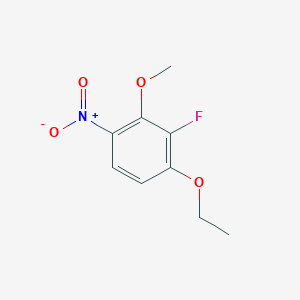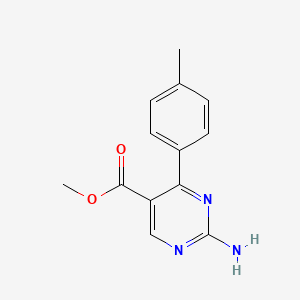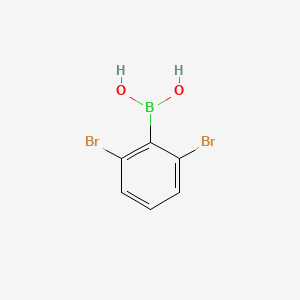
(2,6-Dibromophenyl)boronic acid
Overview
Description
“(2,6-Dibromophenyl)boronic acid” is a boronic acid-derived compound . It plays an important role in the refined synthesis of protein inhibitors . The molecular formula of this compound is C6H5BBr2O2 .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular formula of 2,6-Dibromophenylboronic acid is C6H5BBr2O2 .
Chemical Reactions Analysis
Boronic acids, including “(2,6-Dibromophenyl)boronic acid”, are used in cross-coupling reactions . For instance, the reactivity of boronic acid derived from aniline was illustrated by the synthesis of a red fluorophore, a xanthene analog .
Physical And Chemical Properties Analysis
“(2,6-Dibromophenyl)boronic acid” has a density of 2.1±0.1 g/cm³ . Its boiling point is 380.3±52.0 °C at 760 mmHg . The compound has a molar refractivity of 48.7±0.4 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area of the compound is 40 Ų .
Scientific Research Applications
Fluorescent Chemosensors
Boronic acids, including (2,6-Dibromophenyl)boronic acid, are pivotal in the development of selective fluorescent chemosensors for detecting biologically active substances. These chemosensors interact with cis-1,2- or 1,3-diol to form five- or six-membered rings, enabling the probing of carbohydrates and bioactive substances essential for disease diagnosis and treatment. This innovative approach aids in the development of fluorescent probes with varying intensity, excitation and emission wavelengths, quantum yields, and water solubility, facilitating the monitoring of biological processes and substances like L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Protective Groups for Diols
The utility of boronic acids, such as (2,6-Dibromophenyl)boronic acid, extends to serving as protective groups for diols. This application is particularly relevant in synthetic chemistry where boronic esters derived from these acids offer water- and air-stability, tolerance to various organic transformations, and the possibility of deprotection under mild conditions. Such characteristics are instrumental in synthesizing complex molecules, including those with anti-angiogenic activities (Shimada et al., 2018).
Sensing and Detection Applications
Boronic acids are extensively employed in sensing applications due to their ability to interact with diols and Lewis bases. This interaction facilitates their use in various homogeneous and heterogeneous detection assays, including biological labeling, protein manipulation, and the development of therapeutic agents. The unique interaction of boronic acids with diols is leveraged in designing sensors for a broad range of applications, demonstrating their versatility and critical role in scientific research (Lacina et al., 2014).
Biomedical Applications
In the biomedical field, boronic acid polymers, including derivatives of (2,6-Dibromophenyl)boronic acid, show promise in treating various diseases such as HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers make them valuable for synthesizing new biomaterials. These compounds are underutilized compared to other functional polymers, suggesting a potential for broader applications in biomedical research and therapy (Cambre & Sumerlin, 2011).
Catalysis and Synthesis
(2,6-Dibromophenyl)boronic acid and similar compounds play a crucial role in catalysis, particularly in organic reactions and molecular recognition. Boronic acid catalysis enables the efficient and selective transformation of hydroxy groups into valuable products under mild conditions. This capability is exploited in electrophilic and nucleophilic activation, facilitating various organic reactions such as amide formation, cycloadditions, and conjugate additions. The ability to form reversible covalent bonds with hydroxy groups underlines the significance of boronic acids in developing new catalytic methods (Hall, 2019).
Safety And Hazards
Future Directions
Boronic acids, including “(2,6-Dibromophenyl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
(2,6-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYVCYLLOZQUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675344 | |
| Record name | (2,6-Dibromophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromophenyl)boronic acid | |
CAS RN |
851756-50-8 | |
| Record name | (2,6-Dibromophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



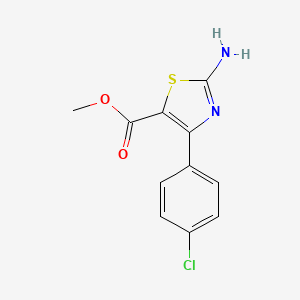
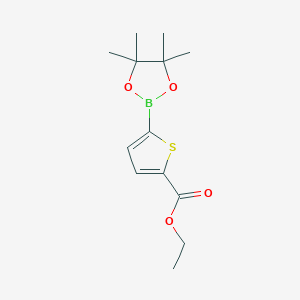
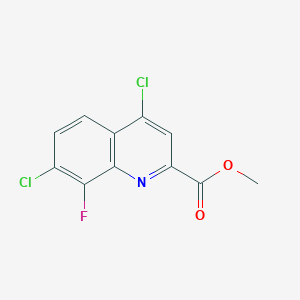
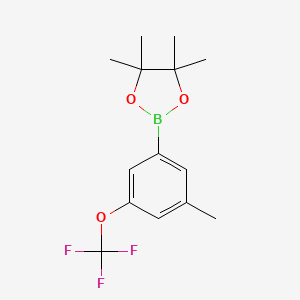
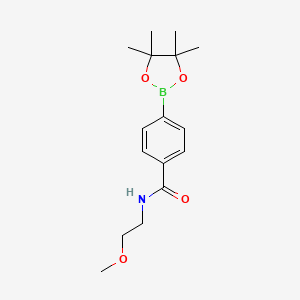
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine](/img/structure/B1420456.png)
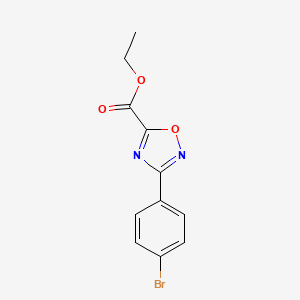
![3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1420460.png)
